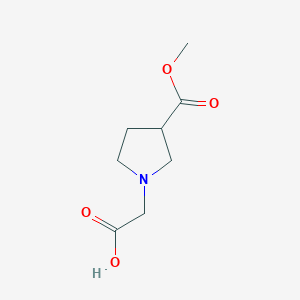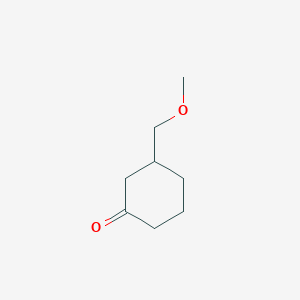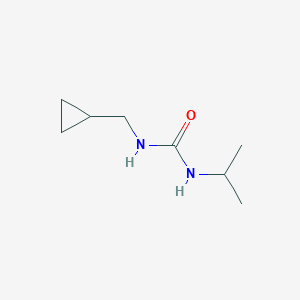
1-(Cyclopropylmethyl)-3-(propan-2-yl)urea
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(propan-2-yl)urea, also known as CPMPU, is a cyclopropylmethyl derivative of urea, a nitrogen-containing heterocyclic compound. CPMPU has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and antiviral properties. In addition, CPMPU has been used in the synthesis of various compounds and has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins.
Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase
Urea derivatives, particularly those with specific substituents, have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which plays a role in various physiological processes, including inflammation and pain. For instance, 1,3-disubstituted ureas with a piperidyl moiety have shown significant improvements in pharmacokinetic parameters and potency as sEH inhibitors, demonstrating a potential for reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).
Corrosion Inhibition
Urea derivatives have also been evaluated for their corrosion inhibition properties, particularly for protecting metals like mild steel in corrosive environments. Studies have shown that certain triazinyl urea derivatives are efficient corrosion inhibitors, offering protection through the adsorption of the molecules onto the metal surface, forming a protective layer (Mistry et al., 2011).
Antifungal Activity
Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, a class of compounds related to ureas through their synthesis pathways, has demonstrated high activity against Candida spp. strains, suggesting potential as antifungal agents. These compounds have been synthesized through copper-catalyzed azide-alkyne cycloaddition, showing promise for medical applications due to their low toxicity and high efficacy (Zambrano-Huerta et al., 2019).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-8(11)9-5-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZAHBXLONRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



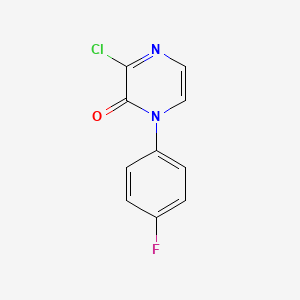
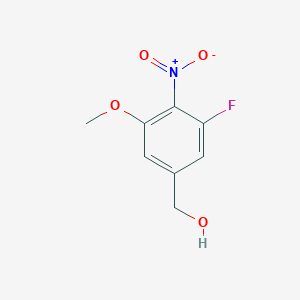
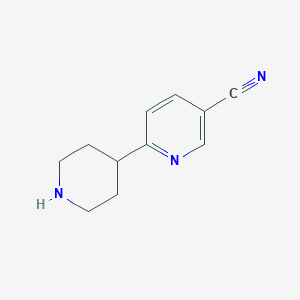
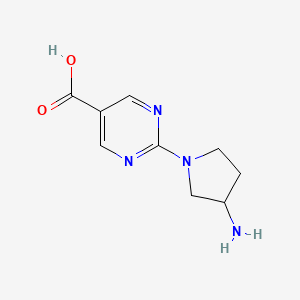
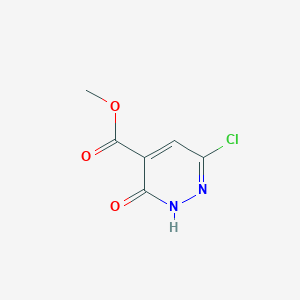
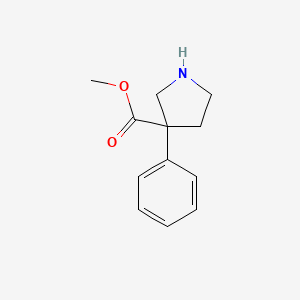
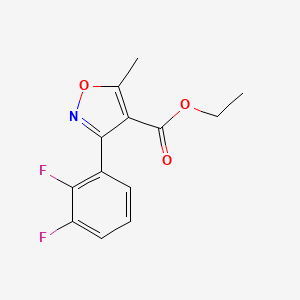
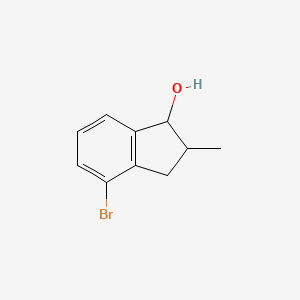
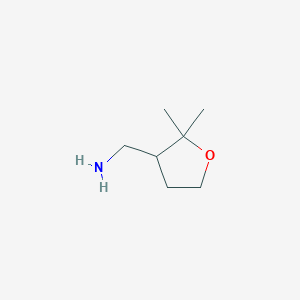
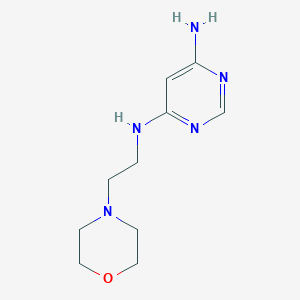
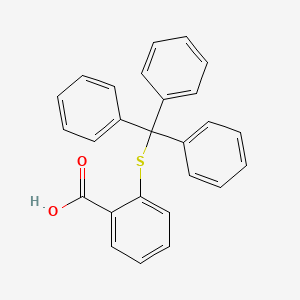
![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
